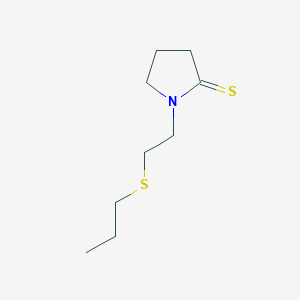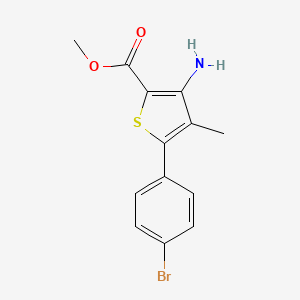![molecular formula C11H10ClF6NO3 B12860794 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenacylamine core substituted with trifluoromethoxy and trifluoroethoxy groups, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Trifluoromethoxy Intermediate: This step involves the reaction of a suitable phenol derivative with trifluoromethoxy reagents under controlled conditions.
Introduction of the Trifluoroethoxy Group: The intermediate is then reacted with a trifluoroethoxy reagent, often in the presence of a base, to introduce the trifluoroethoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenacylamine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the trifluoromethoxy and trifluoroethoxy groups, potentially leading to the formation of simpler derivatives.
Substitution: The phenacylamine core can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenacylamine oxides, while reduction can produce simpler amine derivatives.
Aplicaciones Científicas De Investigación
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The trifluoromethoxy and trifluoroethoxy groups enhance the compound’s ability to interact with hydrophobic pockets within these targets, potentially leading to modulation of their activity.
Comparación Con Compuestos Similares
- 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile
- 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine
Comparison: Compared to similar compounds, 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride is unique due to its specific substitution pattern and the presence of the phenacylamine moiety
Propiedades
Fórmula molecular |
C11H10ClF6NO3 |
|---|---|
Peso molecular |
353.64 g/mol |
Nombre IUPAC |
2-amino-1-[4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C11H9F6NO3.ClH/c12-9(21-11(15,16)17)10(13,14)20-7-3-1-6(2-4-7)8(19)5-18;/h1-4,9H,5,18H2;1H |
Clave InChI |
AKCYWMHPOQGRPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CN)OC(C(OC(F)(F)F)F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


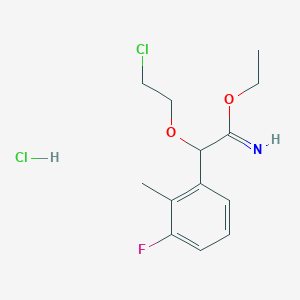
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)

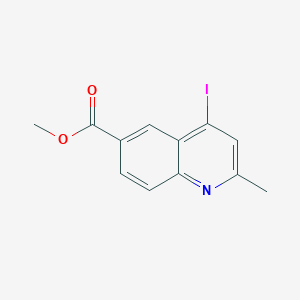
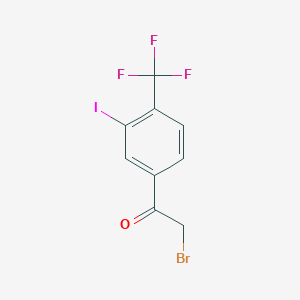
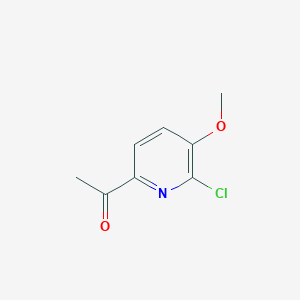
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
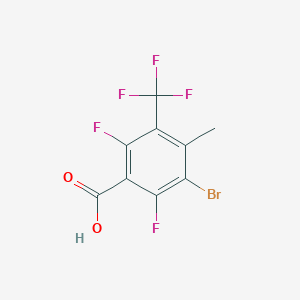
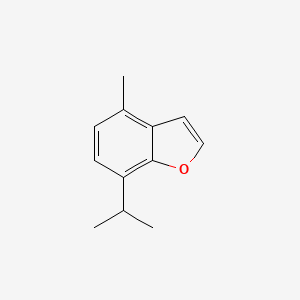
![4-Bromo-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyrimidine](/img/structure/B12860777.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)

